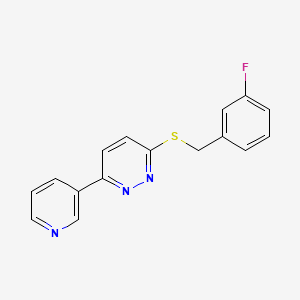
2-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H18F3N5OS and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is the estrogen receptor β (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen. It has a 36-fold selectivity for ERβ over ERα . ERβ plays a crucial role in various physiological processes, including reproductive development, cardiovascular health, and bone integrity. It also has implications in several diseases, such as cancer, where it can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .
Mode of Action
This compound acts as a full antagonist at ERβ . An antagonist is a substance that inhibits the physiological action of another substance. In this case, the compound binds to ERβ and inhibits its activity, preventing the receptor from being activated by estrogen. This can lead to a decrease in the growth of ERβ-expressing tumor cells .
Biochemical Pathways
These processes are regulated through a variety of signaling pathways, including the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Pharmacokinetics
It is known that the presence of a trifluoromethyl (-cf3) group can improve drug potency . This group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can lower the pKa of the cyclic carbamate, enhancing its interaction with proteins and potentially improving its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of ERβ activity. This can lead to a decrease in the growth of ERβ-expressing tumor cells . By selectively targeting ERβ, the compound can potentially provide a therapeutic benefit in diseases where ERβ plays a detrimental role.
Propriétés
IUPAC Name |
2-phenyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5OS/c21-20(22,23)16-10-17(25-12-24-16)28-8-6-14(7-9-28)26-18(29)15-11-30-19(27-15)13-4-2-1-3-5-13/h1-5,10-12,14H,6-9H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPCTJBGNHKFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
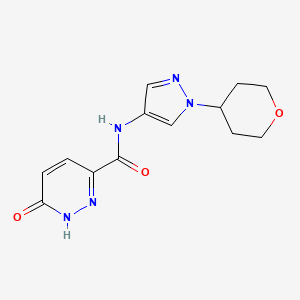
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(p-tolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2888156.png)

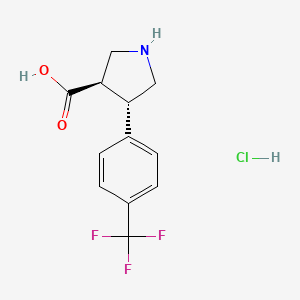
![N-(4-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2888161.png)
![3,4-dimethyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide](/img/structure/B2888164.png)
![3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide](/img/structure/B2888167.png)
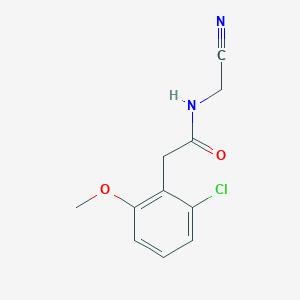
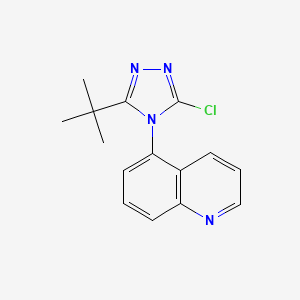
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide](/img/structure/B2888170.png)
![2-Chloro-N-(2,2-dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2888171.png)
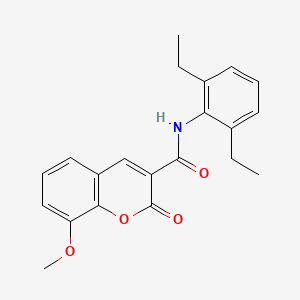
![(3Z)-1-benzyl-3-{[(2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888175.png)
